Cinnamic acid, 4-nitrothio-, O-ethyl ester
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Overview
Description
Cinnamic acid, 4-nitrothio-, O-ethyl ester is an organic compound with the molecular formula C11H11NO3S and a molecular weight of 237.27 g/mol . It is also known by its IUPAC name, ethyl (2E)-3-(4-nitrophenyl)prop-2-enethioate . This compound is a derivative of cinnamic acid, which is a naturally occurring aromatic carboxylic acid found in cinnamon bark and other plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 4-nitrothio-, O-ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 4-nitrothiocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, 4-nitrothio-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Cinnamic acid, 4-nitrothio-, O-ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cinnamic acid, 4-nitrothio-, O-ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release cinnamic acid derivatives, which can then exert biological effects through various pathways .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound with a carboxylic acid group.
Ethyl cinnamate: An ester derivative with similar structural features.
4-Nitrocinnamic acid: A nitro-substituted derivative of cinnamic acid.
Uniqueness
Cinnamic acid, 4-nitrothio-, O-ethyl ester is unique due to the presence of both a nitro group and a thioester linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives .
Properties
CAS No. |
117666-88-3 |
---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
O-ethyl (E)-3-(4-nitrophenyl)prop-2-enethioate |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-11(16)8-5-9-3-6-10(7-4-9)12(13)14/h3-8H,2H2,1H3/b8-5+ |
InChI Key |
FRDZOKGZHZASRW-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=S)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=S)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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